![molecular formula C15H13Cl2N3O2 B2646883 (3-(3-环丙基-1,2,4-恶二唑-5-基)氮杂环丁-1-基)(2,4-二氯苯基)甲酮 CAS No. 1396782-60-7](/img/structure/B2646883.png)
(3-(3-环丙基-1,2,4-恶二唑-5-基)氮杂环丁-1-基)(2,4-二氯苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, an azetidine ring, and a dichlorophenyl group. The presence of these groups could potentially give the compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring and the azetidine ring in separate steps, followed by their connection via a suitable coupling reaction. The dichlorophenyl group could be introduced via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopropyl group and the oxadiazole ring could potentially impart some degree of rigidity to the molecule, while the azetidine ring and the dichlorophenyl group could contribute to its overall shape and size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the dichlorophenyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the oxadiazole ring could potentially affect its polarity and solubility .科学研究应用
光化学反应
2,5-取代的 1,3,4-恶二唑因其光化学反应而受到研究,表明在光化学和材料科学中具有潜在应用。具体而言,2,5-取代的 1,3,4-恶二唑与呋喃的光化学反应导致环加成物的形成和新的光诱导酰化途径,表明探索该化合物在这些反应中的可能性 (Tsuge, Oe, & Tashiro, 1973)。
抗癌和抗菌特性
已经合成了一系列化合物,包括 1,3-恶唑和吡唑啉衍生物,并评估了它们的抗癌和抗菌活性。合成的化合物在抑制各种癌细胞系和致病菌株方面显示出有希望的结果,表明这些化合物在医学应用中的潜力 (Katariya, Vennapu, & Shah, 2021)。
另一项研究合成了一系列新的 3-氯苯基 (1-(5-苯基-1,3,4-恶二唑-2-基)吲哚-3-基)甲酮衍生物,对其进行了表征并评估了其抗癌、抗菌和抗真菌活性。研究结果表明,其中一些衍生物表现出有效的细胞毒性、中等的抗菌活性和抗真菌活性,突出了它们作为治疗剂的潜力 (Mahanthesha, T., & Bodke, Y., 2021)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-10-3-4-11(12(17)5-10)15(21)20-6-9(7-20)14-18-13(19-22-14)8-1-2-8/h3-5,8-9H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCRLHGSACGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。